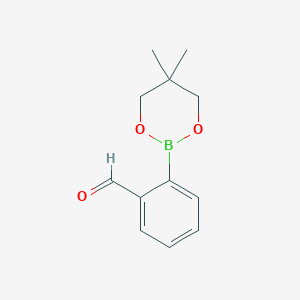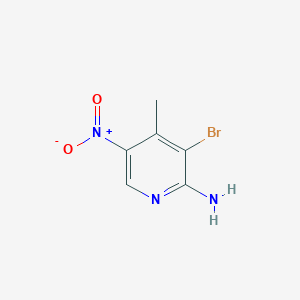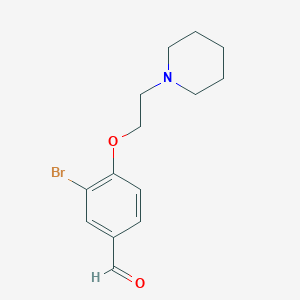
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Übersicht
Beschreibung
“2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H15BO3 . It is a boronic acid ester derivative .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction conditions vary depending on the specific synthesis process . For instance, one method involves heating the compound with Ti2CO3 in benzene . Another method involves reacting the compound with sodium tris(acetoxy)borohydride in 1,2-dichloro-ethane for 48 hours .Molecular Structure Analysis
The molecular weight of “2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde” is 218.06 . The InChI key for this compound is BJRXNDLMZZAOAB-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can be used as a catalyst in the coupling reaction between phenylboronic esters and aryl halides, such as the Suzuki coupling reaction .Physical And Chemical Properties Analysis
The boiling point of “2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde” is predicted to be 404.2±35.0 °C . The density is predicted to be 1.10±0.1 g/cm3 at 20 °C and 760 Torr .Wissenschaftliche Forschungsanwendungen
Inhibitor of Hormone-Sensitive Lipase (HSL)
This compound is a boronic acid ester derivative that inhibits HSL (hormone-sensitive lipase) . HSL is an enzyme that plays a significant role in the breakdown of stored fats (lipolysis) in various tissues. Therefore, this compound could be used in research related to lipid metabolism and obesity .
Protein Interaction Studies
The compound has been used in studying the mechanism of action of different compounds, as well as their biochemical and physiological effects . This makes it a valuable tool in proteomics, the large-scale study of proteins, particularly their structures and functions .
Enzyme and Hormone Studies
This compound has been employed in enzyme and hormone studies . It can be used to understand the role of various enzymes and hormones in biological processes, and how their function may be altered in disease states .
Structure and Function of Proteins
The compound has been used in exploring the structure and function of proteins and their interactions with other molecules . This can help in understanding the role of specific proteins in cellular processes and how changes in their structure can affect their function .
Synthesis of Boronic Acid Ester Derivatives
The compound is synthesized through esterification . This process involves the reaction of an alcohol with a carboxylic acid to produce an ester. Therefore, this compound could be used in research related to the synthesis of boronic acid ester derivatives .
Fluorescence-Based Method to Assess Triacylglycerol Hydrolase Activity
The compound has been used in a simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity . This method could be used in research related to lipid metabolism and diseases associated with abnormal lipid metabolism .
Safety and Hazards
Zukünftige Richtungen
The compound “2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde” has been a subject of interest in numerous scientific research applications . It has potential for further exploration in enzyme and hormone studies, as well as in studying the structure and function of proteins and their interactions with other molecules .
Wirkmechanismus
Mode of Action
It’s known that boron-containing compounds often interact with biological targets through the boron atom, which can form stable covalent bonds with biological molecules .
Biochemical Pathways
Boron-containing compounds are often used as catalysts in organic synthesis, suggesting that they may influence a variety of biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, this compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXNDLMZZAOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400720 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
CAS RN |
95752-86-6 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formylbenzeneboronic acid, neopentyl glycol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)




![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)




![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)